molecular formula C17H27N3O4S B195569 Amisulpride CAS No. 71675-85-9

Amisulpride

Cat. No.: B195569
CAS No.: 71675-85-9
M. Wt: 369.5 g/mol
InChI Key: NTJOBXMMWNYJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amisulpride is an atypical antipsychotic belonging to the benzamide class, approved for treating schizophrenia and dysthymia. It exhibits high selectivity for dopamine D2 and D3 receptors (Ki = 2.8 nM and 3.2 nM, respectively) . Unlike typical antipsychotics, this compound demonstrates dose-dependent effects: low doses (<300 mg/day) preferentially block presynaptic dopamine autoreceptors, enhancing dopaminergic transmission in the prefrontal cortex, while higher doses antagonize postsynaptic receptors, addressing positive symptoms . This dual mechanism underlies its efficacy in both positive and negative symptoms of schizophrenia, with a lower risk of extrapyramidal side effects (EPS) compared to conventional antipsychotics .

Scientific Research Applications

Treatment of Schizophrenia

Clinical Efficacy
Amisulpride has been extensively studied for its efficacy in treating schizophrenia. A meta-analysis of eighteen randomized controlled trials involving 2,214 patients revealed that this compound consistently outperformed conventional antipsychotics in managing both global schizophrenic symptoms and negative symptoms, as measured by the Brief Psychiatric Rating Scale . Notably, this compound is unique among atypical antipsychotics for having multiple studies focusing specifically on patients with predominant negative symptoms, demonstrating significant effectiveness compared to placebo .

Dosage and Administration
The typical dosage ranges from 50 to 800 mg per day. In a randomized open-label study, this compound was shown to produce superior effects on both attenuated and full-blown psychotic symptoms, as well as on global functioning and depressive symptoms .

Management of Fibromyalgia

This compound has also been investigated for its potential role in managing fibromyalgia, a chronic pain condition often associated with psychological distress. Research indicates that certain second-generation antipsychotics, including this compound, exhibit antidepressant properties that may alleviate fibromyalgia symptoms . While the evidence is still emerging, this compound's ability to improve mood and reduce pain perception presents a promising avenue for treatment.

Repurposing for Inflammatory Conditions

Recent studies have explored the repurposing of this compound for treating inflammatory diseases such as rheumatoid arthritis. Research identified this compound's ability to reduce the inflammatory potential of synovial fibroblasts in a human TNF-transgenic model of polyarthritis. This effect was independent of its known targets (dopamine receptors D2 and D3) and suggests novel mechanisms through which this compound can exert anti-inflammatory effects .

Key Findings:

  • Reduction of Inflammation : this compound was shown to decrease the clinical score of polyarthritis while reducing inflammation in fibroblasts.
  • Novel Mechanisms : The study identified new potential targets for this compound that could lead to further therapeutic developments against fibroblast activation in various diseases.

Side Effects and Tolerability

This compound is associated with fewer extrapyramidal side effects compared to traditional antipsychotics, leading to lower rates of antiparkinsonian medication use among patients . This characteristic enhances its tolerability profile, making it a preferable option for many patients.

Summary Table: Applications of this compound

ApplicationEvidence LevelKey Findings
Schizophrenia Treatment HighMore effective than conventional antipsychotics; significant impact on negative symptoms .
Fibromyalgia Management ModerateExhibits antidepressant activity; potential to alleviate pain and improve mood .
Inflammatory Conditions EmergingReduces inflammatory potential in rheumatoid arthritis models; independent mechanisms identified .
Tolerability HighFewer extrapyramidal side effects than traditional antipsychotics .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Amisulpride’s pharmacological profile distinguishes it from other antipsychotics:

Compound D2 Ki (nM) D3 Ki (nM) 5-HT7 Affinity Limbic Selectivity
This compound 2.8 3.2 Yes (Ki = 135.5 nM) High
Haloperidol 1.1 3.5 No Low
Risperidone 3.8 4.0 No Moderate
Olanzapine 11 49 No Low
Sulpiride 9.0 8.7 No Moderate

This compound’s limbic selectivity (ID50 = 17 mg/kg in limbic vs. 44 mg/kg in striatal regions) reduces striatal D2 occupancy, minimizing EPS risk . Unlike sulpiride, it also antagonizes 5-HT7 receptors, contributing to its antidepressant effects in dysthymia and major depression .

Efficacy in Schizophrenia

Positive Symptoms

  • Vs. Haloperidol : this compound shows comparable efficacy in reducing positive symptoms but superior tolerability (lower EPS and prolactin elevation) .
  • Vs. Olanzapine : Meta-analyses indicate similar reductions in PANSS total scores (WMD = -0.20, 95% CI: -1.22 to 0.82) . However, olanzapine is associated with higher metabolic side effects (e.g., weight gain, dyslipidemia) .

2.2.2 Negative Symptoms
this compound is uniquely effective against primary negative symptoms, outperforming haloperidol and flupentixol . At 50–100 mg/day, it improves negative symptoms via presynaptic D2/D3 autoreceptor blockade, increasing prefrontal dopamine . A meta-analysis by Leucht et al. confirmed its superiority over conventional antipsychotics in this domain .

2.2.3 Clozapine-Resistant Schizophrenia
this compound augmentation (300 mg/day) with clozapine improves cognitive function and negative symptoms without worsening metabolic parameters (e.g., BMI, fasting glucose) .

Tolerability and Side Effects

Side Effect This compound Haloperidol Olanzapine Risperidone
EPS Incidence Low High Moderate Moderate
Prolactin Elevation High High Low High
Metabolic Effects Low Low High Moderate
QTc Prolongation Rare Low Low Low

This compound’s EPS incidence at low doses (<300 mg/day) is comparable to placebo . However, its potent D2/D3 blockade increases prolactin levels similarly to risperidone .

Antidepressant Effects

This compound’s 5-HT7 receptor antagonism distinguishes it from other D2/D3 antagonists like sulpiride. In clinical trials, it matched imipramine and fluoxetine in treating major depression and dysthymia (MADRS score reductions) . Sulpiride, despite similar D2/D3 affinity, lacks 5-HT7 activity and shows minimal antidepressant efficacy .

Pharmacokinetics

This compound exhibits a double-peak absorption profile due to complex gastric emptying and low solubility . Population modeling suggests body weight significantly impacts steady-state levels, necessitating personalized dosing (e.g., lower doses in healthy adults) .

Special Populations and Off-Label Use

  • Delirium : this compound (mean stabilization time = 6.3 days) matches quetiapine in efficacy and safety for delirium management .
  • Cognitive Function : Augmentation with clozapine improves working memory and executive function in treatment-resistant schizophrenia .

Biological Activity

Amisulpride is an atypical antipsychotic primarily used in the treatment of schizophrenia and depressive disorders. Its unique pharmacological profile has garnered interest for potential applications beyond its traditional uses, particularly in inflammatory conditions and as an adjunct therapy in resistant psychiatric cases. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging therapeutic roles based on recent research findings.

This compound predominantly acts as a selective antagonist of dopamine receptors, specifically D2 and D3 subtypes. However, recent studies have revealed that its biological effects may extend beyond these receptors:

  • Inflammatory Pathways : this compound has been shown to reduce the inflammatory potential of synovial fibroblasts in rheumatoid arthritis models, independent of its action on dopamine receptors. This was demonstrated through phosphoproteomics analysis, which indicated alterations in fibroblast activation pathways such as adhesion and inflammatory signaling .
  • Novel Targets : Research identified new potential targets for this compound, including Ascc3 and Sec62, which are involved in regulating fibroblast functions and inflammatory responses .

Clinical Efficacy

This compound's efficacy has been evaluated in various clinical settings, particularly concerning schizophrenia and its augmentation with other treatments:

  • Schizophrenia Treatment : An 8-week study involving 383 patients with schizophrenia showed that 80.53% achieved remission after treatment with this compound. The study utilized the Positive and Negative Syndrome Scale (PANSS) to measure outcomes, demonstrating significant symptom reduction compared to non-remission groups .
  • Augmentation Therapy : In cases where clozapine was ineffective, this compound was used as an adjunct treatment. A case series indicated that patients experienced a greater than 20% reduction in PANSS scores, suggesting that this compound can enhance the therapeutic effects of clozapine in resistant schizophrenia .

Case Studies

Several case studies have illustrated the diverse applications of this compound:

Study Population Intervention Outcomes
Wang et al. (2022)Schizophrenia patientsThis compound (8 weeks)80.53% remission rate; significant reduction in PANSS scores
Augmentation StudyClozapine-resistant schizophreniaThis compound addition>20% reduction in PANSS scores for 4 out of 5 patients
Rheumatoid Arthritis ModelhTNFtg miceThis compound treatmentReduced inflammatory markers; altered fibroblast activation pathways

Emerging Applications

The repurposing of this compound for non-psychiatric conditions is a growing area of interest:

  • Rheumatoid Arthritis : this compound's ability to modulate inflammatory responses suggests it could serve as a novel therapeutic agent for rheumatoid arthritis, potentially improving patient outcomes alongside existing treatments .
  • Comorbid Conditions : Its antidepressant properties may also benefit patients with comorbid dysthymia or depression associated with chronic illnesses, enhancing overall treatment efficacy .

Q & A

Basic Research Questions

Q. How should researchers design a controlled trial to evaluate amisulpride’s efficacy in treating schizophrenia with predominant negative symptoms?

  • Methodological Approach :

  • Use a randomized, double-blind, placebo-controlled trial (RCT) design with standardized diagnostic criteria (e.g., DSM-5 or ICD-11).
  • Employ validated scales like the Positive and Negative Syndrome Scale (PANSS) for symptom assessment, focusing on negative symptom subscales.
  • Stratify randomization by baseline symptom severity and adjust for confounders (e.g., age, comorbidities) .
  • Include a washout period for participants transitioning from other antipsychotics to minimize carryover effects.

Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) relationships in clinical populations?

  • Methodological Approach :

  • Conduct population PK modeling using nonlinear mixed-effects software (e.g., NONMEM or Monolix) to account for inter-individual variability.
  • Incorporate covariates such as age, renal function, and body mass index, which significantly influence this compound clearance .
  • Pair PK data with PD endpoints (e.g., receptor occupancy via [¹⁸F]fallypride PET imaging) to establish dose-response relationships .

Q. How can systematic reviews address heterogeneity in this compound’s clinical trial outcomes, such as efficacy in postoperative nausea and vomiting (PONV)?

  • Methodological Approach :

  • Perform meta-analyses using a random-effects model to account for variability across studies.
  • Apply subgroup analyses to distinguish outcomes by dose (e.g., 5 mg vs. 10 mg), patient demographics, and surgical type.
  • Assess bias risk with tools like the Cochrane Risk-of-Bias Tool for RCTs, focusing on allocation concealment and blinding .

Advanced Research Questions

Q. What advanced statistical techniques resolve contradictions in meta-analyses comparing this compound with other atypical antipsychotics?

  • Methodological Approach :

  • Use meta-regression to explore sources of heterogeneity, such as study duration, dosing protocols, or patient subgroups (e.g., treatment-resistant vs. first-episode schizophrenia).
  • Apply sensitivity analyses to evaluate the impact of excluding high-risk-of-bias studies or those with incomplete datasets .
  • Report effect sizes as standardized mean differences (SMDs) or risk ratios (RRs) with 95% confidence intervals to quantify clinical relevance .

Q. How can population PK models optimize this compound dosing in special populations, such as older adults with Alzheimer’s disease?

  • Methodological Approach :

  • Integrate sparse PK data from observational studies with prior data from single-dose trials using Bayesian hierarchical modeling.
  • Validate models through external datasets and clinical simulations (e.g., predicting steady-state concentrations for doses 25–75 mg/day) .
  • Adjust for reduced renal function in older adults, which necessitates lower doses to avoid accumulation and adverse effects (e.g., QTc prolongation) .

Q. What experimental designs are appropriate for investigating this compound’s D2/D3 receptor occupancy thresholds for therapeutic vs. adverse effects?

  • Methodological Approach :

  • Combine PET imaging with dose-titration studies to correlate receptor occupancy levels (e.g., 60–80% for efficacy vs. >80% for extrapyramidal symptoms).
  • Use longitudinal sampling to track occupancy dynamics relative to plasma concentrations and clinical outcomes .
  • Apply mechanistic PK/PD models to predict occupancy under varying dosing regimens (e.g., once-daily vs. split dosing) .

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility when replicating this compound studies from primary literature?

  • Methodological Approach :

  • Document experimental protocols in detail, including chromatography conditions for PK assays and psychometric scales for clinical endpoints .
  • Share raw data and analysis scripts via repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Use standardized reporting guidelines (e.g., CONSORT for trials, PRISMA for reviews) to enhance transparency .

Q. What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?

  • Methodological Approach :

  • Apply propensity score matching to balance confounders (e.g., comorbidities, concomitant medications) between this compound and comparator groups.
  • Use competing-risk regression models to account for dropout or mortality in longitudinal studies .
  • Validate findings through triangulation with prospective cohorts or electronic health record databases .

Q. Data Presentation and Reporting

Table 1 : Key PK Parameters for this compound in Older Adults

ParameterValue (Mean ± SD)Clinical Relevance
Clearance (L/h)4.2 ± 1.8Reduced by 40% in renal impairment
Half-life (h)12.5 ± 3.2Prolonged in elderly populations
Vd (L/kg)5.6 ± 1.4Unaffected by age or body weight

Table 2 : Efficacy of this compound in Acute Schizophrenia (Meta-Analysis)

OutcomeEffect Size (SMD)95% CIHeterogeneity (I²)
PANSS Total Score-0.41-0.55 to -0.2732%
Negative Symptoms-0.38-0.50 to -0.2628%

Properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJOBXMMWNYJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042613
Record name Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 2.93e-01 g/L
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center.
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

71675-85-9, 53583-79-2
Record name Amisulpride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71675-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amisulpride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name amisulpride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amisulpride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amisulpride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMISULPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8110R61I4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-127, 126 - 127 °C
Record name Amisulpride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amisulpride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015633
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amisulpride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Amisulpride
Reactant of Route 3
Reactant of Route 3
Amisulpride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amisulpride
Reactant of Route 5
Amisulpride
Reactant of Route 6
Reactant of Route 6
Amisulpride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.